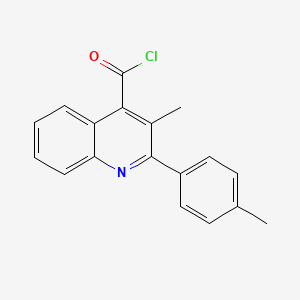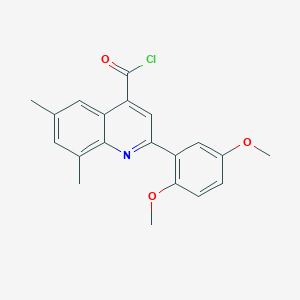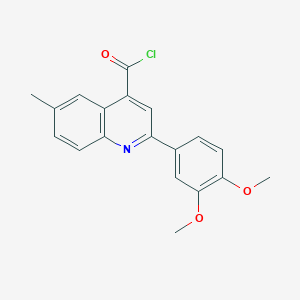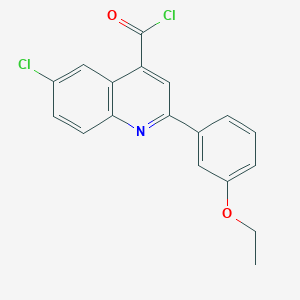
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, abbreviated as 6-Cl-2-DMPQ-4-Cl, is a compound of interest to many scientific communities. It is a chlorinated quinoline derivative of the phenylquinoline family, and is used in a variety of applications, including synthesis, research, and laboratory experiments.
Applications De Recherche Scientifique
Anticorrosive Properties
Quinoline derivatives, including those similar to 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, are widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. The presence of substituents like methoxy groups enhances their electron density, further improving their effectiveness as corrosion inhibitors. This application is vital in extending the lifespan of metal components in various industries, showcasing the compound's potential in corrosion prevention strategies (Verma, Quraishi, & Ebenso, 2020).
Role in Photocatalytic Degradation
Quinoline derivatives are explored for their role in the photocatalytic degradation of pollutants, contributing to environmental cleanup efforts. These compounds, due to their structural and electronic characteristics, can engage in photocatalytic processes, aiding in the breakdown of various organic and inorganic pollutants in water. This application is crucial for the treatment of wastewater and the mitigation of pollution in aquatic environments, highlighting the compound's significance in environmental protection efforts (Pichat, 1997).
Biodegradation Research
Research on quinoline and its derivatives, including 6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride, focuses on understanding their biodegradation pathways. These studies aim to assess the environmental impact of quinoline compounds and develop efficient strategies for their removal from contaminated sites. Understanding the biodegradation mechanisms of such compounds is essential for environmental bioremediation efforts, ensuring the sustainable management of quinoline pollution (Luo et al., 2020).
Green Chemistry Synthesis
The synthesis of quinoline derivatives, including the compound , is being explored through green chemistry approaches. These methods aim to minimize the use of hazardous chemicals and conditions in the synthesis process, making it safer and more environmentally friendly. The development of greener synthetic routes for quinoline derivatives is a step towards sustainable chemical production, aligning with the principles of green chemistry (Nainwal et al., 2019).
Propriétés
IUPAC Name |
6-chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-11-4-6-17(24-2)14(8-11)16-9-13(18(20)22)12-7-10(19)3-5-15(12)21-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDADZRTHPQVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate](/img/structure/B1420540.png)












